benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate
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Overview
Description
Benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a complex organic compound that combines the properties of a phosphonium salt and a chlorinated phenolate. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a phase-transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzyl(triphenyl)phosphanium chloride involves large-scale reactions in batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Alkenes, particularly trans-stilbenes and cinnamates.
Scientific Research Applications
Benzyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Industry: Utilized as a phase-transfer catalyst in the production of fluoroelastomers and printing inks.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium chloride involves its role as a nucleophilic catalyst. In the Wittig reaction, it forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the benzyl group.
Benzyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of chloride.
Tetraphenylphosphonium chloride: Another phosphonium salt used in organic synthesis.
Uniqueness
Benzyl(triphenyl)phosphanium chloride is unique due to its combination of a benzyl group and a triphenylphosphonium moiety, which enhances its reactivity and makes it particularly effective in phase-transfer catalysis and Wittig reactions .
Properties
CAS No. |
93839-57-7 |
---|---|
Molecular Formula |
C37H28Cl3O2P |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C25H22P.C12H7Cl3O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H,21H2;1-6,16H/q+1;/p-1 |
InChI Key |
ZPDLQXKVHCHSDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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